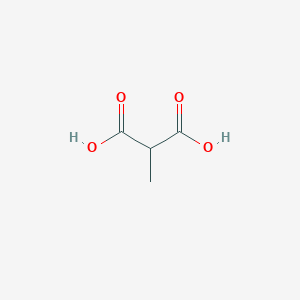

Methylmalonic acid

Descripción general

Descripción

El ácido metilmalónico es un ácido dicarboxílico que es un derivado C-metilado del ácido malónico. Es un intermedio vital en el metabolismo de las grasas y las proteínas. Las anormalidades en el metabolismo del ácido metilmalónico pueden provocar acidemia metilmalónica, una enfermedad metabólica atribuida a un bloqueo en la conversión enzimática de metilmalonil-CoA a succinil-CoA .

Mecanismo De Acción

El ácido metilmalónico es un subproducto de ciertos procesos metabólicos. Se convierte en succinil-CoA por la metilmalonil-CoA mutasa, una reacción que requiere vitamina B12 como cofactor . Esta conversión es parte del ciclo de Krebs, lo que convierte al ácido metilmalónico en un intermedio esencial en la producción de energía .

Análisis Bioquímico

Biochemical Properties

Methylmalonic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Methylmalonyl-CoA, the coenzyme A linked form of this compound, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase . This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cellular metabolism through the direct regulation of metabolic enzymes . For example, it has been found to activate the succinate receptor 1 and drive inflammation . Moreover, this compound acts as a signaling molecule through the methylmalonylation of proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and influences enzyme activity and gene expression. For instance, it is involved in the conversion of methylmalonyl-CoA into succinyl-CoA, a critical step in the metabolism of certain amino acids .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, only 22% of variation in MMA levels was explained by vitamin B12, eGFR, age, and sex, indicating that a large part of variation in MMA levels is attributable to other factors (e.g., catabolism, dietary components, or gut microbial production) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a single intravenous administration of hMUT mRNA to neonatal or adult MMA mice prevented body weight loss and mortality when challenged with a high protein diet .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is also involved in the metabolism of odd-chain fatty acids and cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, cobalamin (Cbl) is released by carrier proteins and binds to haptocorrin, which is produced by the salivary glands . From the blood, Cbl-transcobalamin enters cells via the transcobalamin receptor .

Subcellular Localization

It is known that the metabolism of this compound occurs in the mitochondria , suggesting that this is its primary site of localization within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido metilmalónico se puede sintetizar a través de varios métodos, incluidas las reacciones de esterificación por varios catalizadores y la síntesis de betaínas de pirimidinio con formamidina . Otro método implica la síntesis de medio tioéster de ácido malónico (MAHT) .

Métodos de producción industrial

En entornos industriales, el ácido metilmalónico a menudo se prepara utilizando métodos de extracción automatizados. Por ejemplo, la extracción automatizada de ácido metilmalónico del suero emplea la placa Ostro para la precipitación de proteínas y la eliminación de fosfolípidos . Este método utiliza cromatografía líquida acoplada a espectrometría de masas en tándem (LC-MS/MS) para el análisis de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido metilmalónico experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a succinil-CoA en una reacción que involucra vitamina B12 como cofactor.

Reducción: No se informa comúnmente para el ácido metilmalónico.

Sustitución: Reacciones de esterificación por varios catalizadores.

Reactivos y condiciones comunes

Oxidación: Requiere vitamina B12 (adenosilcobalamina) como cofactor.

Sustitución: Varios catalizadores para la esterificación.

Principales productos formados

Oxidación: Succinil-CoA.

Sustitución: Betaínas de pirimidinio.

Aplicaciones Científicas De Investigación

El ácido metilmalónico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como marcador bioquímico para la deficiencia de vitamina B12.

Biología: Interviene en el metabolismo de aminoácidos esenciales y ácidos grasos de cadena impar.

Medicina: Los niveles elevados indican deficiencia de vitamina B12 y están asociados con enfermedades metabólicas como la acidemia metilmalónica

Industria: Se utiliza en métodos de análisis de alto rendimiento para muestras de suero y plasma.

Comparación Con Compuestos Similares

Compuestos similares

Ácido malónico: Un ácido dicarboxílico similar al ácido metilmalónico pero sin el grupo metilo.

Ácido succínico: Un isómero del ácido metilmalónico involucrado en el ciclo de Krebs.

Singularidad

El ácido metilmalónico es único debido a su papel como biomarcador para la deficiencia de vitamina B12 y su participación en vías metabólicas específicas que no son compartidas por sus compuestos similares .

Propiedades

IUPAC Name |

2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVHBGGAOATLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199549 | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

679.0 mg/mL | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-05-2, 1215348-94-9 | |

| Record name | Methylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1215348-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL8S712J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

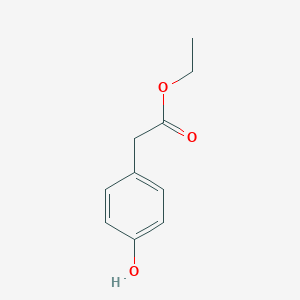

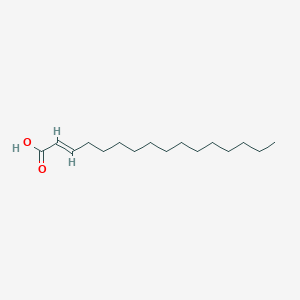

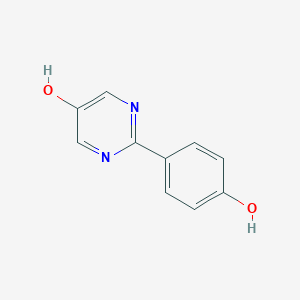

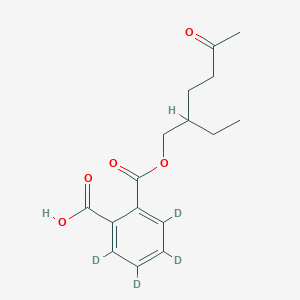

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

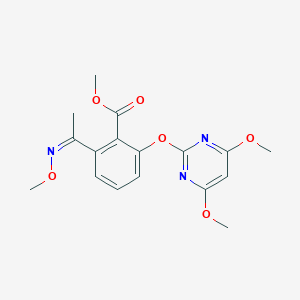

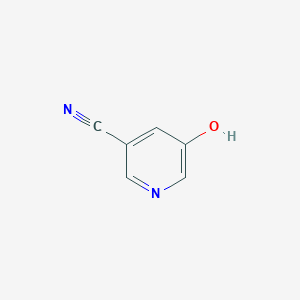

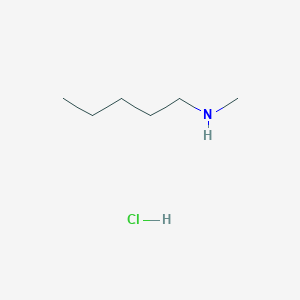

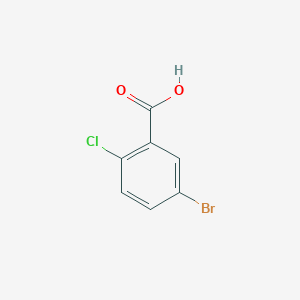

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)